molecular formula C7H6BrIO B2841993 1-bromo-3-iodo-5-methoxybenzene CAS No. 915412-18-9

1-bromo-3-iodo-5-methoxybenzene

Cat. No.: B2841993
CAS No.: 915412-18-9
M. Wt: 312.932
InChI Key: NZIJHOGYRDWRBW-UHFFFAOYSA-N
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Description

1-bromo-3-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H6BrIO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-iodo-5-methoxybenzene can be synthesized through several methods. One common approach involves the bromination and iodination of anisole. The process typically starts with the bromination of anisole to form 3-bromoanisole, followed by iodination to yield 3-bromo-5-iodoanisole. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst or under specific temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are typically used in these reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound, while nucleophilic substitution with an amine can produce an aniline derivative .

Scientific Research Applications

1-bromo-3-iodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules for research in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-5-methoxybenzene involves its reactivity towards various reagents and catalysts. The presence of bromine and iodine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. These halogen atoms can be selectively activated and replaced, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoanisole: Similar structure but lacks the iodine atom at position 5.

    5-Iodoanisole: Similar structure but lacks the bromine atom at position 3.

    3,5-Dibromoanisole: Contains bromine atoms at both positions 3 and 5 instead of bromine and iodine.

Uniqueness

1-bromo-3-iodo-5-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIJHOGYRDWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.6 M solution of n-butyllithium in hexane (5.65 mL, 9.04 mmol) was dissolved in dry toluene (50 mL) under dry argon and cooled to −5° C. Then a 2M solution of n-butylmagnesium chloride (2.26 mL, 4.52 mmol) was added slowly with the temperature held below 0° C. over a period of 15 min. Stirring was continued for 45 min at −5° C., followed by drop wise addition of a solution of 1,3-dibromo-5-methoxy-benzene (3.00 g, 11.3 mmol) in toluene (30 mL) with the temperature held below 0° C. The mixture was stirred for 45 min at −5° C. A solution of iodine chloride (1.83 g, 11.3 mmol) in methylene chloride (20 mL) was added in the described manner and stirring continued for additional 20 min at −5° C. The mixture was warmed to room temperature. Water (50 mL) and toluene (50 mL) were added and the layers were separated. The organic layer was washed with a saturated aqueous solution of Na2S2O3 (2×30 mL), water and brine (30 mL). The organic layer was dried (MgSO4) and concentrated to give the crude product which was purified by flash chromatography on silica gel (100 g, AcOEt/heptane 1:9). 1-Bromo-3-iodo-5-methoxy-benzene (2.12 g, 60%) was obtained as a yellow oil, which crystallized quickly upon standing.
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50 mL
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